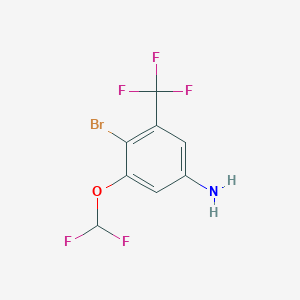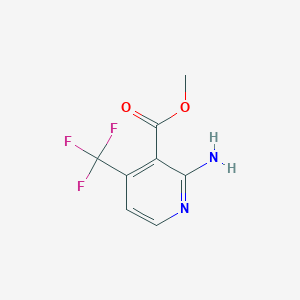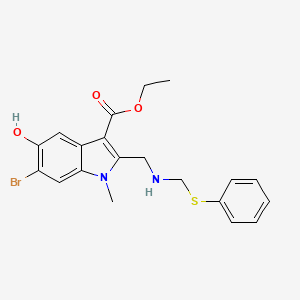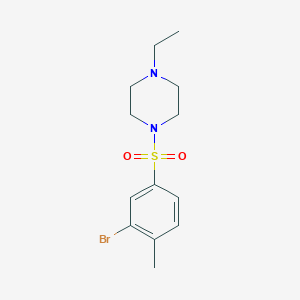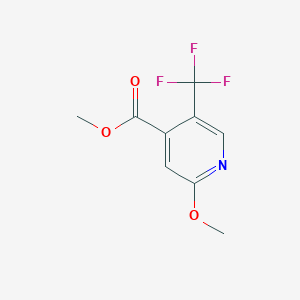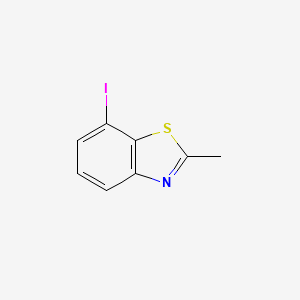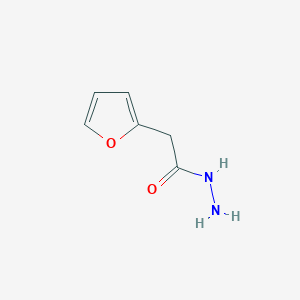
2-(Furan-2-yl)acetohydrazide
Descripción general
Descripción
“2-(Furan-2-yl)acetohydrazide” is a chemical compound that has been used for pharmaceutical testing . It is related to “2-(Furan-2-yl)acetic Acid”, which is one of the compounds detected in tobacco smoke condensate .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, substituted benzoic acid hydrazides were condensed with substituted aromatic and heteroaromatic aldehydes to yield the target products . Another study reported the synthesis of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .Molecular Structure Analysis
The molecular structure of “2-(Furan-2-yl)acetohydrazide” and similar compounds has been analyzed using various spectroscopic techniques. For instance, a study reported the use of 1D NMR spectroscopic analyses (1H and 13C NMR), 2D NMR spectroscopy (HSQC, NOESY), and high-resolution mass spectrometry (HRMS) for comprehensive characterization .Chemical Reactions Analysis
The chemical reactions involving “2-(Furan-2-yl)acetohydrazide” and similar compounds have been studied. For example, a study reported the capacity of synthesized (E)-3-(furan-2-yl) acrylohydrazide derivatives to undergo quasi-reversible oxidation and reduction processes on a platinum electrode .Aplicaciones Científicas De Investigación
Furan Derivatives in Medicinal Chemistry
Furan derivatives, including 2-(Furan-2-yl)acetohydrazide, have shown significant importance in medicinal chemistry due to their structural role in bioactive molecules. Furan and thiophene, as five-membered heterocycles, are key substituents in the design of purine and pyrimidine nucleobases, nucleosides, and their analogues. These derivatives exhibit a range of pharmacological activities, including antiviral, antitumor, antimycobacterial, and antiparkinsonian actions, demonstrating their potential in drug development (Ostrowski, 2022).
Role in Self-healing Polymers
Furan derivatives are also utilized in the development of self-healing materials through thermally reversible Diels–Alder chemistry. The furan group, acting as a diene, and the maleimide group, as a dienophile, form multifunctional compounds that construct thermally reversible crosslinked networks. These networks exhibit removability and remendability, making them useful in self-healing polymers and as healing agents for conventional thermosets like epoxy resins (Liu & Chuo, 2013).
Applications in Biofuel Production
2,5-Dimethylfuran (DMF), a furan-based compound, has been identified as a promising biofuel for spark ignition engines. It is derived from renewable lignocellulosic biomass and offers an eco-friendly alternative to fossil fuels. The analysis of DMF synthesis from biomass and its comparative performance with traditional fuels in engines highlights its potential as a sustainable energy source (Hoang, Nižetić, & Ölçer, 2021).
Anti-Inflammatory and Antimicrobial Effects
Recent research has focused on the anti-inflammatory and antimicrobial effects of natural furan derivatives. These compounds exhibit antioxidant activities and regulate cellular activities by modifying signaling pathways such as MAPK and PPAR-ɣ. Their selective inhibition of microbial growth and enzyme modification highlight their potential in treating infections and inflammation (Alizadeh et al., 2020).
In Renewable Resources Chemistry
Furan derivatives from renewable resources, such as furfural and 5-hydroxymethylfurfural (HMF), have emerged as valuable platform chemicals for the synthesis of polymers, biofuels, and other chemicals. The valorization of these furans involves biocatalytic transformations and synthesis strategies that are environmentally friendly and efficient, emphasizing the role of furan derivatives in green chemistry (Galkin & Ananikov, 2021).
Safety and Hazards
The safety data sheet for “2-(Furan-2-yl)acetic Acid”, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It has potential acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (respiratory system) .
Direcciones Futuras
The future directions for “2-(Furan-2-yl)acetohydrazide” and similar compounds could involve further exploration of their biological activities and therapeutic potential. For instance, indole derivatives, which are structurally related to furan derivatives, have been found to have diverse biological activities and are believed to have an immeasurable potential to be explored for newer therapeutic possibilities . Additionally, furan platform chemicals, which are directly available from biomass, could be economically synthesized for a wide range of applications .
Mecanismo De Acción
Target of Action
2-(Furan-2-yl)acetohydrazide is a derivative of furan, a class of organic compounds of the heterocyclic aromatic series . Furan derivatives have been found to exhibit a wide range of biological and pharmacological characteristics . .
Mode of Action
Furan derivatives are known for their remarkable therapeutic efficacy, inspiring medicinal chemists to create numerous innovative antibacterial agents .
Biochemical Pathways
Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Result of Action
Furan derivatives are known for their remarkable therapeutic efficacy .
Action Environment
The field of organic chemistry and medicinal chemistry offers a wide range of prospects due to the numerous methods by which furans derivatives can be made as well as their numerous structural reactions .
Propiedades
IUPAC Name |
2-(furan-2-yl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c7-8-6(9)4-5-2-1-3-10-5/h1-3H,4,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGRLVWXZQUERG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-2-yl)acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



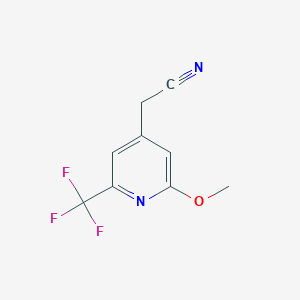
![4'-Chloro-2-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1410230.png)

